

Technical Support Center: Niclosamide Salt

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**Cocrystals for Improved Dissolution Rate** 

Compound of Interest		
Compound Name:	Niclosamide (sodium)	
Cat. No.:	B12400234	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niclosamide salt cocrystals to enhance dissolution rates.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary challenge when working with niclosamide and its cocrystals?

A1: A primary challenge is the propensity of anhydrous niclosamide to convert to a less soluble monohydrate form, especially in the presence of moisture or in aqueous solutions.[1][2][3] This transformation can negate the dissolution advantage gained from cocrystallization.[1] Some cocrystals may also convert to this hydrate form during dissolution experiments or under high humidity storage conditions.[1]

Q2: Which analytical techniques are essential to confirm the formation of a new niclosamide cocrystal?

A2: A combination of techniques is essential for unambiguous confirmation. Powder X-ray Diffraction (PXRD) is crucial to identify a new crystalline phase with unique diffraction peaks different from the starting materials.[4][5] Differential Scanning Calorimetry (DSC) will show a single, sharp melting point for the cocrystal that is different from the melting points of both niclosamide and the coformer.[5][6] Solid-state NMR (ss-NMR) spectroscopy provides information about the molecular interactions and stoichiometry within the cocrystal.[5][7][8]







Q3: How can I prevent the formation of niclosamide monohydrate during cocrystal synthesis?

A3: To minimize hydrate formation, it is recommended to use dry solvents, such as ethyl acetate or acetonitrile, during solvent-based preparation methods like wet granulation or slow evaporation.[9] Additionally, storing the starting materials and the final cocrystal product in a desiccated or low-humidity environment is advisable.[4]

Q4: Some of my cocrystals show improved dissolution initially, but the concentration of dissolved niclosamide then decreases. Why is this happening?

A4: This phenomenon, often referred to as a "spring and parachute" effect, is likely due to the transformation of the more soluble cocrystal into the less soluble niclosamide monohydrate in the aqueous dissolution medium.[1] The initial high concentration ("spring") is from the dissolution of the cocrystal, but as it converts to the hydrate, the concentration drops to the lower solubility of the hydrate ("parachute").

Q5: Which coformers have shown the most promise in improving the dissolution rate of niclosamide?

A5: Several coformers have demonstrated significant improvements. For instance, a niclosamide-theophylline acetonitrile solvate showed a 6.3-fold increase in dissolution rate, and the corresponding cocrystal showed a 5.1-fold increase.[9] Cocrystals with nicotinamide and isonicotinamide have also shown enhanced dissolution rates and better stability under humid conditions.[1] A niclosamide-caffeine cocrystal has been reported to have a dissolution rate three times greater than that of pure niclosamide.[10]

## **Troubleshooting Guide**

# Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
PXRD pattern shows a mixture of starting materials and the new cocrystal phase.	Incomplete reaction during cocrystal preparation (e.g., insufficient grinding time, inappropriate solvent).	- Increase the grinding time or intensity for mechanochemical methods For solvent-based methods, ensure the correct stoichiometric ratio and optimize the solvent system and evaporation rate.
DSC thermogram shows multiple endotherms instead of a single melting point.	The product is a physical mixture or an impure cocrystal.	- Confirm the presence of a new crystalline phase with PXRD If a new phase is present alongside starting materials, optimize the preparation method as described above.
The cocrystal product changes color (e.g., to a greenish hue) and shows poor dissolution.	Formation of niclosamide monohydrate upon storage. Anhydrous niclosamide can transform into a greenish monohydrate.[1]	- Store the cocrystals in a desiccator or under controlled low-humidity conditions Recharacterize the material using PXRD to confirm the presence of the hydrate form.
During dissolution testing, the powder agglomerates and does not disperse well.	Poor wettability of the cocrystal powder.	- Consider the use of surfactants in the dissolution medium, if appropriate for the study Ensure adequate agitation as specified in the dissolution protocol.
Inconsistent dissolution profiles between batches of the same cocrystal.	Variations in particle size, crystallinity, or the presence of different polymorphic forms.	- Standardize the cocrystal preparation method to ensure batch-to-batch consistency Characterize each batch for particle size distribution and confirm the crystalline form using PXRD and DSC.



#### **Data Presentation**

Table 1: Dissolution Rate and Solubility Improvement of Niclosamide Cocrystals

Coformer	Preparation Method	Dissolution Medium	Improveme nt in Dissolution Rate	Improveme nt in Solubility	Reference(s
Theophylline (acetonitrile solvate)	Not specified	40% i-PrOH- water	6.3-fold increase	1.4-fold increase	[9]
Theophylline	Not specified	40% i-PrOH- water	5.1-fold increase	1.31-fold increase	[9]
Caffeine	Not specified	Not specified	3-fold increase	1.3-fold increase (56.7 mg/L vs 42.8 mg/L for pure niclosamide)	[10]
2- aminothiazole	Solvent- assisted grinding/Slow evaporation	Not specified	Not specified	2.8-fold increase	[11][12]
Sodium (as NaNIC·HNIC· 2H <sub>2</sub> O)	Kneading	Ethanolic aqueous solution (1:1)	5-fold increase in intrinsic dissolution rate	6.8-fold increase (24 mg/L vs 3.5 mg/L for pure niclosamide)	[9]

## **Experimental Protocols**

Protocol 1: Preparation of Niclosamide-Nicotinamide (NCL-NCT) Cocrystal by Solvent-Assisted Grinding



- Materials: Niclosamide (anhydrous), Nicotinamide, Acetonitrile (dry).
- Procedure:
  - 1. Weigh equimolar amounts of niclosamide and nicotinamide.
  - 2. Place the powders in a mortar and pestle or a ball mill.
  - 3. Add a few drops of dry acetonitrile (typically 20-50  $\mu$ L per 100 mg of total solids).
  - 4. Grind the mixture for 15-30 minutes.
  - 5. Collect the resulting powder and dry under vacuum to remove any residual solvent.
  - 6. Characterize the product using PXRD, DSC, and ss-NMR to confirm cocrystal formation.

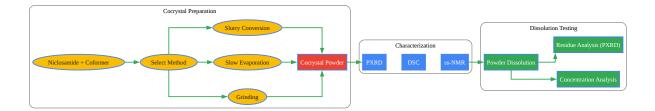
#### **Protocol 2: Powder Dissolution Testing**

- Apparatus: USP II paddle apparatus.
- Dissolution Medium: 900 mL of a specified medium (e.g., 40% isopropanol in water, or a biorelevant medium like FaSSIF). Maintain the temperature at 37 °C.
- Procedure:
  - 1. Add a pre-weighed amount of the niclosamide cocrystal powder (sufficient to achieve sink or non-sink conditions as desired) to the dissolution vessel.
  - 2. Begin paddle rotation at a specified speed (e.g., 50 or 100 rpm).
  - 3. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
  - 4. Immediately filter the samples through a suitable syringe filter (e.g.,  $0.22 \mu m$ ).
  - 5. Analyze the concentration of niclosamide in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.



6. At the end of the experiment, collect the solid residue from the bottom of the vessel and analyze it by PXRD to check for any phase transformations.[1]

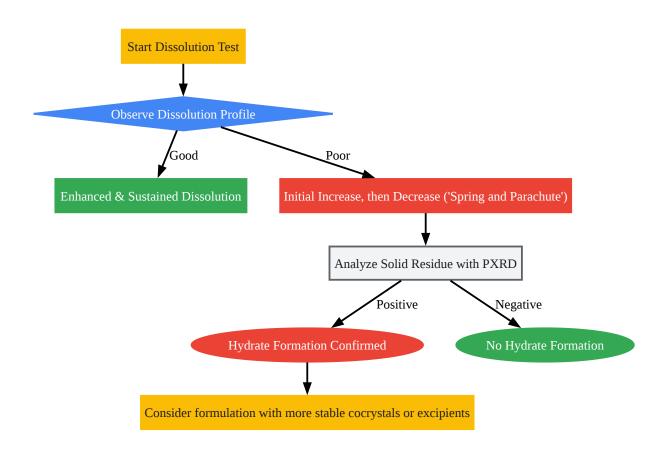
### **Visualizations**



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Caption: Experimental workflow for niclosamide cocrystal preparation, characterization, and dissolution testing.





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Caption: Troubleshooting logic for unexpected dissolution profiles of niclosamide cocrystals.

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